Isobutyryl-L-carnitine
Overview
Description
Isobutyryl-L-carnitine belongs to the acylcarnitines class of compounds . These compounds are produced from L-carnitine, which plays an important role in fatty acid metabolic pathways . The functions and roles of acyl-L-carnitines in various tissues like brain, heart, and muscle continue to attract much interest .
Synthesis Analysis
Isobutyryl-L-carnitine may be used as an analytical reference standard for the separation and identification of underivatized isobutyryl-L-carnitine in human plasma samples using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) . Isobutyryl-CoA is a substrate for isobutyryl-CoA dehydrogenase (IBDH) in the catabolism of valine and an intermediate in the synthesis of isobutyryl-L-carnitine .Molecular Structure Analysis
The molecular formula of Isobutyryl-L-carnitine is C11H21NO4 . Its average mass is 231.289 Da and its monoisotopic mass is 231.147064 Da .Chemical Reactions Analysis
Isobutyryl-L-carnitine is a product of the acyl-CoA dehydrogenases (ACADs), which are a group of mitochondrial enzymes involved in the metabolism of fatty acids or branched-chain amino acids . Acylcarnitines are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine .Physical And Chemical Properties Analysis
Isobutyryl-L-carnitine has 5 H bond acceptors and 1 H bond donor . It has 7 freely rotating bonds . Its ACD/LogP is -3.27 and its ACD/LogD (pH 7.4) is -2.54 . Its polar surface area is 66 Å .Scientific Research Applications
Field
This application falls under the field of Sports Nutrition .
Application
L-carnitine is used as a supplement by recreationally-active, competitive, and highly trained athletes . It is believed to improve metabolism and physical performance .
Method
The method of application involves oral ingestion of L-carnitine, typically in doses ranging from 1g to 4g per day for either 12 or 24 weeks .
Results
Studies have shown that prolonged supplementation of L-carnitine, especially in combination with carbohydrates, may increase muscle total carnitine content, affecting exercise metabolism and improving performance .
Critical Care Medicine
Field
This application is in the field of Critical Care Medicine .
Application
L-carnitine supplementation has been studied for its effects on inflammation, oxidative stress, and clinical outcomes in critically ill patients with sepsis .
Method
In a randomized double-blinded controlled trial, patients were given 3g/day of L-carnitine for 7 days .
Results
The study found that L-carnitine supplementation significantly reduced inflammation markers (CRP and ESR), enhanced antioxidant defense (SOD and TAC), reduced mortality, and improved some clinical outcomes in critically ill patients with sepsis .
Heart Failure Diagnosis and Prognosis
Field
This application is in the field of Cardiology .
Application
The quantitative determination of circulating L-carnitine and its derivatives, including Isobutyryl-L-carnitine, contributes to the diagnosis of heart failure, discrimination of its etiology, and prediction of clinical prognosis .
Method
In a study, serum L-carnitines were quantitatively measured by liquid chromatography/mass spectrometry in 161 heart failure patients and control patients .
Results
The study found that 26 types of carnitines, including Isobutyryl-L-carnitine, were significantly increased in heart failure patients compared to the control group . Isobutyryl-L-carnitine and stearoyl-L-carnitine were independently associated with a higher probability of dilated cardiomyopathy (DCM) than ischemic cardiomyopathy (ICM) .
Metabolism and Metabolic Modifications
Field
This application is in the field of Sports Nutrition and Metabolism .
Application
L-carnitine supplementation is used by athletes and is believed to affect metabolism and improve performance .
Method
The method of application involves oral ingestion of L-carnitine, typically in doses ranging from 1g to 4g per day for either 12 or 24 weeks .
Results
Studies have shown that prolonged supplementation of L-carnitine, especially in combination with carbohydrates, may increase muscle total carnitine content, affecting exercise metabolism, improving performance, and energy expenditure, without altering body composition .
Poultry Health and Production
Field
This application is in the field of Poultry Science .
Application
L-carnitine supplementation is used in poultry for its potential benefits on health and production . It is believed to increase energy production, improve fat metabolism, and enhance the immune status in birds, which is energy demanding .
Method
The method of application involves dietary supplementation of L-carnitine .
Metabolic Disorder Diagnosis
Field
This application is in the field of Metabolic Disorder Diagnosis .
Application
Isobutyryl-L-carnitine, along with other acylcarnitines, is used in the diagnosis of metabolic disorders . Specifically, it is used in the diagnosis of isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism .
Method
The method involves the quantitation of Isobutyryl-L-carnitine in urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .
Results
The presence of elevated Isobutyryl-L-carnitine in urine is associated with isobutyryl-CoA dehydrogenase deficiency .
Safety And Hazards
Future Directions
Isobutyrylcarnitine has been identified as a biomarker of OCT1 activity and interspecies differences in its membrane transport . Genome-wide association studies have identified an association between isobutyrylcarnitine (IBC) and organic cation transporter 1 (OCT1) genotypes . This suggests that IBC could be used as an endogenous biomarker of OCT1 activity .
properties
IUPAC Name |
(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNOZRCYBNMEP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948420 | |
Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyryl-L-carnitine | |
CAS RN |
25518-49-4 | |
Record name | Isobutyrylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25518-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyryl-1-carnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBUTYRYLCARNITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.